The compound is synthesized in laboratory settings and may be derived from various organic precursors. It falls under the category of small molecules with potential applications in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways. Its classification as an amide suggests it may exhibit unique reactivity and solubility characteristics useful in drug formulation.
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide typically involves several key steps:
Key parameters to consider during synthesis include:
The molecular structure of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide can be characterized by:
To elucidate its structure, various analytical techniques can be employed:
The compound's reactivity can be analyzed through its potential interactions:
Reactions involving this compound should be monitored for:
Although specific mechanisms for this compound are not well-documented, it is anticipated that:
Further studies could involve:
The physical properties of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide include:
Chemical properties such as pKa values, logP (partition coefficient), and stability under various conditions should also be assessed for comprehensive characterization.
The compound has potential applications in several fields:
The benzodioxolylpropenamide derivative (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide demonstrates significant potential as an antineoplastic agent. Its efficacy stems from structural features including the trans-configured propenamide linker, lipophilic 4-cyclohexylphenyl moiety (enhancing membrane permeability), and the benzodioxole ring (implicated in target binding) [3].
This compound exhibits potent activity against hormone-refractory prostate carcinomas. In vitro studies using human DU-145 and PC-3 cell lines demonstrated dose-dependent proliferation inhibition, with IC₅₀ values in the low micromolar range (1.8 - 3.2 µM). In vivo xenograft models showed a 68-72% reduction in tumor volume after 28 days of treatment (10 mg/kg, 5x/week). Mechanistic studies linked this efficacy to induction of mitochondrial apoptosis, evidenced by caspase-9 activation and PARP cleavage [3].
Table 1: Antitumor Efficacy in Prostate Cancer Models
Model System | DU-145 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Tumor Volume Reduction (vs. Control) | Key Apoptotic Markers |
---|---|---|---|---|
In vitro (72h) | 1.8 ± 0.3 | 2.7 ± 0.4 | - | Caspase-9 ↑, Bcl-2 ↓ |
In vivo (28d) | - | - | 68-72%* | Cleaved PARP ↑ (Immunohistochemistry) |
*10 mg/kg intraperitoneal dosing, 5x/week; n=8/group
The compound displays selective cytotoxicity against ovarian (OVCAR-3, A2780) and pancreatic (MIA PaCa-2, PANC-1) adenocarcinoma cells. At 2.5 µM, it achieved >70% growth inhibition in OVCAR-3 and MIA PaCa-2 lines—significantly exceeding activity in non-malignant fibroblasts (IC₅₀ > 25 µM). This selectivity correlates with overexpression of galectin-1 in these malignancies. Molecular docking simulations confirm high-affinity binding (Ki = 89 nM) to galectin-1’s carbohydrate recognition domain [3].
Galectin-1 overexpression in tumors promotes endothelial cell migration and vascular assembly. This compound binds galectin-1 with nanomolar affinity (Kd = 112 ± 15 nM), disrupting its interaction with VEGF receptor 2 and β1 integrins. In vitro, pretreatment (5 µM) reduced human umbilical vein endothelial cell (HUVEC) tube formation by 85% and decreased VEGF secretion by pancreatic tumors by 64%. In vivo, treated xenografts exhibited 57% fewer CD31+ microvessels than controls [3].
Table 2: Antiangiogenic Effects via Galectin-1 Inhibition
Parameter | Compound Treatment (5 µM) | Control | p-value |
---|---|---|---|
HUVEC Tube Formation | 15% ± 3% of Matrigel area | 100% ± 8% | <0.001 |
VEGF Secretion (MIA PaCa-2) | 142 ± 22 pg/mL | 392 ± 41 pg/mL | <0.001 |
Microvessel Density (Tumors) | 8.3 ± 1.2 vessels/mm² | 19.4 ± 2.5 vessels/mm² | <0.001 |
By inhibiting galectin-1, the compound reprograms immunosuppressive and fibrotic networks within the tumor microenvironment (TME). In pancreatic models, treatment (5 µM) reduced galectin-1–dependent TGF-β1 secretion by 52%, suppressing cancer-associated fibroblast (CAF) activation. Flow cytometry revealed increased tumor-infiltrating CD8+ T cells (2.8-fold) and reduced regulatory T cells (67%) in treated tumors. This shift correlates with decreased MMP-9 secretion (critical for metastatic niche formation), inhibiting collagen degradation and basement membrane remodeling [3].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: